An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-methylaniline
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methylaniline, a halogenated aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and safety profile. The information is presented to support research and development activities requiring this versatile chemical building block.
Chemical and Physical Properties
3-Chloro-4-methylaniline, also known as 3-chloro-p-toluidine, is a compound with the molecular formula C₇H₈ClN.[1] Depending on the temperature, it can exist as a colorless to light orange or brown solid or liquid.[2] It is characterized by a mild, fishy, or mothball-like odor.[3][4]
Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 95-74-9[1] |
| IUPAC Name | 3-chloro-4-methylaniline[4] |
| Synonyms | 4-Amino-2-chlorotoluene, 3-Chloro-p-toluidine, 3-CPT[5] |
| Molecular Formula | C₇H₈ClN[1] |
| Molecular Weight | 141.60 g/mol [4][5] |
| InChIKey | RQKFYFNZSHWXAW-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(Cl)C=C(N)C=C1[1] |
Physical Properties
A summary of the key physical properties of 3-Chloro-4-methylaniline is provided below.
| Property | Value |
| Melting Point | 23-25 °C[6] |
| Boiling Point | 237-238 °C |
| Density | 1.167 - 1.175 g/cm³[6] |
| Flash Point | 100 °C (212 °F)[5] |
| Water Solubility | 1 g/L at 20 °C (Slightly soluble)[7] |
| Solubility in Organic Solvents | Soluble in chloroform, methanol, ethanol, and benzene.[7] |
| Refractive Index (n20/D) | 1.583 - 1.585[5] |
| Vapor Pressure | 4.973 - 8.666 Pa at 25 °C |
| pKa (conjugate acid) | 4.05 |
Reactivity and Incompatibilities
3-Chloro-4-methylaniline is a stable compound under normal conditions. However, it may be sensitive to prolonged exposure to air and light.[3] It is a combustible substance.[3]
This compound is incompatible with and may react with the following:
-
Strong oxidizing agents[3]
-
Acids[3]
-
Acid chlorides[3]
-
Acid anhydrides[3]
-
Chloroformates[3]
-
Reducing agents[3]
When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides.[8]
Experimental Protocols: Synthesis of 3-Chloro-4-methylaniline
Two primary methods for the synthesis of 3-Chloro-4-methylaniline are detailed below.
Synthesis via Reduction of 2-Chloro-4-nitrotoluene with Iron Powder
This method involves the reduction of a nitro group to an amine using iron powder in an acidic medium.
Materials:
-
2-Chloro-4-nitrotoluene
-
Iron powder
-
Hexafluoroisopropanol (HFIP)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a reaction tube, add 2-chloro-4-nitrotoluene (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).[9]
-
Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.[9]
-
Stir the reaction mixture at room temperature for 30 minutes.[9]
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9]
-
Extract the product with ethyl acetate three times.[9]
-
Combine the organic layers and wash with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography to obtain 3-chloro-4-methylaniline.[9]
Synthesis via Catalytic Hydrogenation
This method employs catalytic hydrogenation to reduce the nitro group.
Materials:
-
2-Chloro-4-nitrotoluene (or ortho-chloro-nitrotoluene)
-
Methanol
-
Raney nickel catalyst or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-chloro-4-nitrotoluene in methanol (1:1 ratio) in a hydrogenation reaction kettle.[7]
-
Add the Raney nickel or Pd/C catalyst.[7]
-
Introduce hydrogen gas, maintaining a molar ratio of the nitro compound to hydrogen of 1:(3.5-4).[7]
-
Control the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa.[7]
-
The reaction time is approximately 5-6 hours for 1 ton of starting material.[7]
-
After the reaction is complete, distill the resulting solution to obtain crude 3-chloro-4-methylaniline.[7]
-
Further purify the crude product by vacuum distillation to obtain purified 3-chloro-4-methylaniline with a purity of over 98%.[7]
Applications in Research and Development
3-Chloro-4-methylaniline is a versatile intermediate in organic synthesis. Its primary applications include:
-
Dye and Pigment Manufacturing: It serves as a precursor for azo dyes and other colored compounds.
-
Pharmaceutical Synthesis: It can be used as a building block in the synthesis of pharmaceutical compounds.
-
Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides.[10] It is also used as an avicide to control bird populations.[3]
-
Organic Synthesis Intermediate: It is used in the preparation of other chemical intermediates, such as 2,4-dichlorotoluene.[7]
Safety and Handling
3-Chloro-4-methylaniline is toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[8] It may also cause an allergic skin reaction.[8]
Handling Precautions:
-
Use in a well-ventilated area.[11]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Avoid contact with skin and eyes.[11]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
Storage:
-
Store in a cool, well-ventilated area.[7]
-
Keep containers sealed.[7]
-
Store separately from strong oxidants, acids, acid anhydrides, acyl chlorides, and chloroformates.[7]
-
Protect from light.[7]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and applications of 3-Chloro-4-methylaniline. The tabulated data and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. Adherence to the safety and handling guidelines is crucial when working with this compound.
References
- 1. 3-CHLORO-4-METHYLANILINE | CAS 95-74-9 [matrix-fine-chemicals.com]
- 2. 3-Chloro-4-methylaniline | 95-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]
- 4. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. canbipharm.com [canbipharm.com]
- 6. 3-chloro-4-methylaniline [stenutz.eu]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
